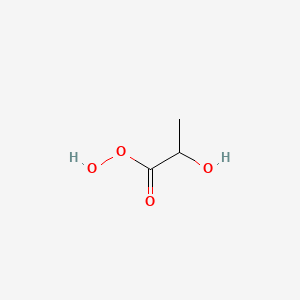![molecular formula C11H22OSi B14435143 Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- CAS No. 82865-59-6](/img/no-structure.png)
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 1-ethenyl-2-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- typically involves the reaction of tert-butylchlorodimethylsilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed under anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
科学研究应用
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The molecular targets and pathways involved include interactions with surface hydroxyl groups and subsequent polymerization or cross-linking reactions.
相似化合物的比较
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethyl-1-propenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in materials science and industry.
属性
| 82865-59-6 | |
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-penta-1,4-dien-3-yloxysilane |
InChI |
InChI=1S/C11H22OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8-10H,1-2H2,3-7H3 |
InChI 键 |
HTYKCIDTKLRAHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)


